REACTION_CXSMILES
|
C(NC(C)C)(C)C.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[CH2:13]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH3:14].ICCCC.CN1CCCN(C)C1=O>C1COCC1>[CH2:8]([CH:17]([CH2:18][CH2:19][CH2:20][CH3:21])[C:16]([O:15][CH2:13][CH3:14])=[O:22])[CH2:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCCC)=O
|
Name
|
|
Quantity
|
60.7 g
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled down to −78° C. in an acetone/dry ice bath
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at the same temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was warmed to −40° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with a saturated NH4Cl aqueous solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated via rotary evaporation
|
Type
|
ADDITION
|
Details
|
Into the flask, 200 mL of Et2O and 200 mL of water were added
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 10% (v/v) HCl aqueous solution (150 mL×2)
|
Type
|
CONCENTRATION
|
Details
|
concentrated via rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
The resulting crude yellow oil was purified via vacuum distillation
|
Type
|
CUSTOM
|
Details
|
The compound 16 was collected as colorless oil (45.0 g, 75%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |